molecular formula C7H15BrO B8523568 1-bromo-3-ethylpentan-3-ol

1-bromo-3-ethylpentan-3-ol

Cat. No.: B8523568
M. Wt: 195.10 g/mol
InChI Key: ACWCGDGCBASRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-3-ethylpentan-3-ol is an organic compound belonging to the class of alcohols It features a bromine atom attached to the fifth carbon of a pentanol chain, with an ethyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-ethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the fifth carbon of the pentanol chain.

Another method involves the use of Grignard reagents. In this approach, 3-ethyl-3-pentanone is first reacted with a Grignard reagent to form the corresponding alcohol. This intermediate is then treated with a brominating agent to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-ethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form 3-ethyl-3-pentanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 3-ethyl-3-pentanone or 3-ethyl-3-pentanoic acid.

    Reduction: 3-ethyl-3-pentanol.

    Substitution: 5-hydroxy-3-ethyl-3-pentanol or 5-amino-3-ethyl-3-pentanol.

Scientific Research Applications

1-bromo-3-ethylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-ethylpentan-3-ol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-3-ethylpentan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-3-ethylpentan-3-ol

InChI

InChI=1S/C7H15BrO/c1-3-7(9,4-2)5-6-8/h9H,3-6H2,1-2H3

InChI Key

ACWCGDGCBASRKT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCBr)O

Origin of Product

United States

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